

Unveiling the Bioactive Potential: A Technical Guide to 5-Methylpyrazine-2-carbohydrazide

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Compound of Interest

Compound Name: 5-Methylpyrazine-2-carbohydrazide

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Introduction

5-Methylpyrazine-2-carbohydrazide, a heterocyclic compound incorporating a pyrazine ring and a carbohydrazide functional group, has emerged as a scaffold of significant interest in medicinal chemistry. Its structural similarity to pyrazinamide, a frontline anti-tubercular drug, has spurred investigations into its biological activities and those of its derivatives. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential biological activities of **5-Methylpyrazine-2-carbohydrazide**, with a focus on its antimicrobial, anti-tubercular, and enzymatic inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis and Chemical Profile

5-Methylpyrazine-2-carbohydrazide is typically synthesized from 5-methylpyrazine-2-carboxylic acid. The process involves an initial esterification of the carboxylic acid, commonly with methanol in the presence of a catalytic amount of sulfuric acid, to yield the corresponding methyl ester.^{[1][2][3]} This ester is then reacted with hydrazine hydrate, usually under reflux conditions, to produce **5-methylpyrazine-2-carbohydrazide**.^{[1][2][3]} The resulting carbohydrazide is a versatile intermediate for the synthesis of a wide array of derivatives, such as hydrazones, by condensation with various aldehydes and ketones.^{[1][2][3]}



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Caption: General synthesis workflow for **5-Methylpyrazine-2-carbohydrazide** and its hydrazone derivatives.

Biological Activities

Anti-tubercular Activity

The structural analogy to pyrazinamide has made the anti-tubercular potential of **5-methylpyrazine-2-carbohydrazide** derivatives a primary area of investigation. A notable study focused on a series of its derivatives, designated as the PM series, which were evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv.[4][5] Several compounds within this series demonstrated significant anti-tubercular effects.[4]

Table 1: Anti-tubercular Activity of **5-Methylpyrazine-2-carbohydrazide** Derivatives (PM Series)[4][5]

Compound	Substituent on Hydrazone	MIC (µg/mL)
PM 5	2-Hydroxy	25
PM 6	4-Hydroxy	50
PM 7	2-Chloro	50
PM 11	4-Methoxy	50
PM 12	3,4,5-Trimethoxy	25
PM 13	4-Nitro	25
PM 14	4-(Dimethylamino)	10
Pyrazinamide	Standard	12.5
Isoniazid	Standard	0.2

Antimicrobial, Urease Inhibition, and Antioxidant Activities

Investigations into the broader antimicrobial, urease inhibitory, and antioxidant properties of **5-methylpyrazine-2-carbohydrazide** and its hydrazone derivatives have yielded mixed results. One study reported that while the hydrazone derivatives showed non-significant antimicrobial and urease inhibition activities, the parent **5-methylpyrazine-2-carbohydrazide** itself exhibited activity in these areas, as well as antioxidant potential.^[1] However, it is crucial to note that this activity was observed at a high, and potentially toxic, concentration.^[1]

Table 2: Summary of Other Biological Activities^[1]

Compound	Activity	Observation
5-Methylpyrazine-2-carbohydrazide	Antimicrobial	Active at high concentration
5-Methylpyrazine-2-carbohydrazide	Urease Inhibition	More active than its hydrazone derivatives, but at a high toxic level
5-Methylpyrazine-2-carbohydrazide	Antioxidant	More active than its hydrazone derivatives, but at a high toxic level
Hydrazone Derivatives	Antimicrobial	Non-significant
Hydrazone Derivatives	Urease Inhibition	Non-significant
Hydrazone Derivatives	Antioxidant	Non-significant

Anticancer Activity

Direct studies on the anticancer activity of **5-Methylpyrazine-2-carbohydrazide** are limited. However, research on structurally related pyrazine-2-carbohydrazide derivatives offers some insights. For instance, a series of (E)-N'-benzylidenepyrazine-2-carbohydrazides were evaluated for their antiproliferative activity against several cancer cell lines. These studies suggest that the pyrazine-carbohydrazide scaffold could be a starting point for the development

of novel anticancer agents, although further investigation is required to establish the specific role of the 5-methyl substituent.

Experimental Protocols

Synthesis of 5-Methylpyrazine-2-carbohydrazide[1]

- **Esterification:** 5-Methylpyrazine-2-carboxylic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
- **Hydrazinolysis:** The resulting methyl 5-methylpyrazine-2-carboxylate is dissolved in methanol, and an excess of hydrazine hydrate (80%) is added. The reaction mixture is refluxed for several hours. After completion, the methanol is distilled off, and the concentrated product is recrystallized from a suitable solvent system (e.g., chloroform and petroleum ether) to yield pure **5-methylpyrazine-2-carbohydrazide**.

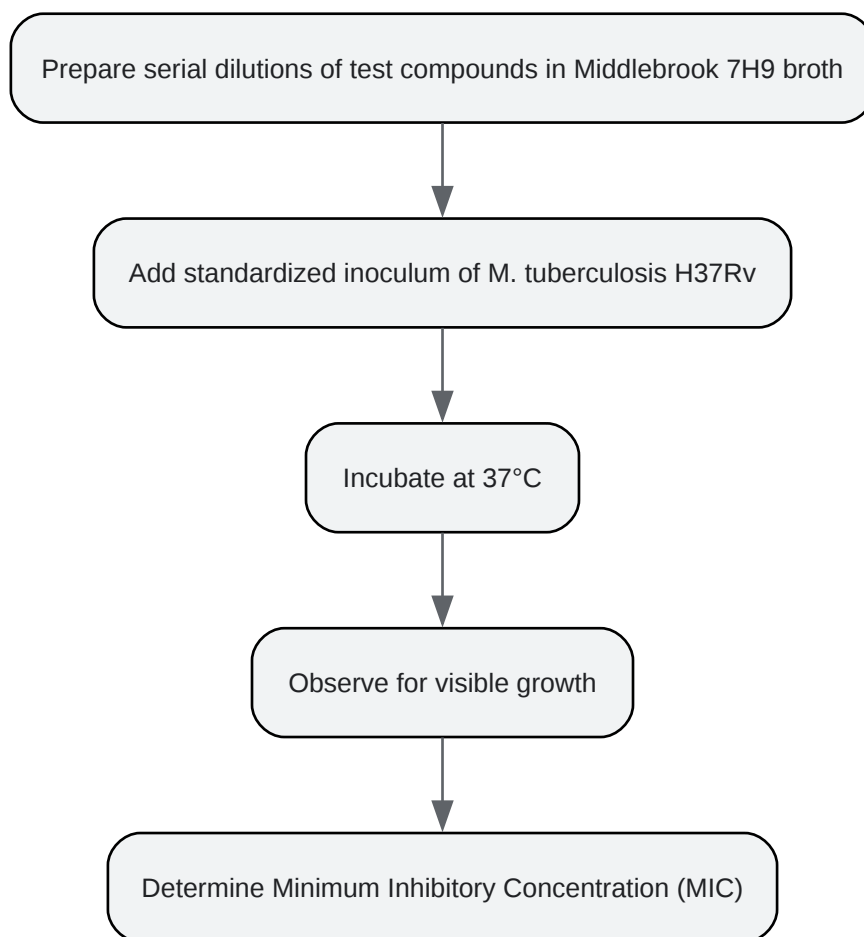
Synthesis of Hydrazone Derivatives[5]

- A solution of an appropriate aromatic aldehyde (0.05 M) in ethanol is added to a solution of **5-methylpyrazine-2-carbohydrazide** (0.05 M) in ethanol (10 mL).
- The mixture is refluxed for 4 hours.
- After cooling, the precipitate is filtered, dried, and recrystallized from aqueous ethanol.

Anti-tubercular Activity Assay (Middlebrook 7H9 Broth Dilution Method)[5]

- The assay is performed in Middlebrook 7H9 broth, supplemented with OADC (oleic acid, albumin, dextrose, and catalase).
- The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth to achieve a range of concentrations.
- A standardized inoculum of *Mycobacterium tuberculosis* H37Rv is added to each dilution.

- The cultures are incubated at 37°C for a specified period.
- The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.



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Caption: Workflow for the determination of anti-tubercular activity using the broth dilution method.

Conclusion and Future Directions

5-Methylpyrazine-2-carbohydrazide and its derivatives represent a promising class of compounds with demonstrable biological activities, particularly in the realm of anti-tubercular drug discovery. The favorable activity of certain hydrazone derivatives against *M. tuberculosis* warrants further optimization through structure-activity relationship (SAR) studies. While the parent compound has shown broader antimicrobial and enzymatic inhibitory potential, the

associated toxicity at effective concentrations is a significant hurdle that needs to be addressed. Future research should focus on the synthesis of novel derivatives with improved potency and reduced toxicity. Furthermore, detailed mechanistic studies are essential to elucidate the specific cellular targets and pathways through which these compounds exert their biological effects. The exploration of their potential as anticancer agents also remains a largely untapped area for future investigation.

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